
1-Benzyl-3,3-difluoropiperidine-4,4-diol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Benzyl-3,3-difluoropiperidine-4,4-diol hydrochloride is a chemical compound with the molecular formula C12H15F2NO2 It is characterized by the presence of a benzyl group attached to a piperidine ring, which is further substituted with two fluorine atoms and two hydroxyl groups
準備方法
The synthesis of 1-Benzyl-3,3-difluoropiperidine-4,4-diol hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate starting materials.
Introduction of Fluorine Atoms: Fluorination is achieved using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Benzylation: The benzyl group is introduced via a nucleophilic substitution reaction using benzyl halides.
Hydroxylation: Hydroxyl groups are introduced through oxidation reactions using oxidizing agents like potassium permanganate or osmium tetroxide.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing continuous flow reactors and automated systems to ensure consistency and scalability .
化学反応の分析
1-Benzyl-3,3-difluoropiperidine-4,4-diol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to remove the hydroxyl groups, forming the corresponding piperidine derivative.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride or lithium diisopropylamide (LDA).
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
1-Benzyl-3,3-difluoropiperidine-4,4-diol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and as an analgesic.
Industry: It is used in the development of new materials and as an intermediate in the production of specialty chemicals
作用機序
The mechanism of action of 1-Benzyl-3,3-difluoropiperidine-4,4-diol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modulation of enzyme activity or receptor binding, leading to changes in cellular function. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
類似化合物との比較
1-Benzyl-3,3-difluoropiperidine-4,4-diol hydrochloride can be compared with other similar compounds, such as:
1-Benzyl-3,3-difluoropiperidine-4-ol: Lacks one hydroxyl group, leading to different chemical properties and reactivity.
1-Benzyl-3-fluoropiperidine-4,4-diol: Contains only one fluorine atom, affecting its biological activity and chemical stability.
1-Benzyl-4-hydroxypiperidine: Lacks fluorine atoms, resulting in different pharmacological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
特性
分子式 |
C12H16ClF2NO2 |
|---|---|
分子量 |
279.71 g/mol |
IUPAC名 |
1-benzyl-3,3-difluoropiperidine-4,4-diol;hydrochloride |
InChI |
InChI=1S/C12H15F2NO2.ClH/c13-11(14)9-15(7-6-12(11,16)17)8-10-4-2-1-3-5-10;/h1-5,16-17H,6-9H2;1H |
InChIキー |
QQMKNRKZXKFQNQ-UHFFFAOYSA-N |
正規SMILES |
C1CN(CC(C1(O)O)(F)F)CC2=CC=CC=C2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(E)-(4-bromophenyl)methylidene]-4-[(4-methylpiperidin-1-yl)sulfonyl]aniline](/img/structure/B12446193.png)
![N-{3-methyl-4-[(thiophen-2-ylcarbonyl)amino]phenyl}furan-2-carboxamide](/img/structure/B12446194.png)
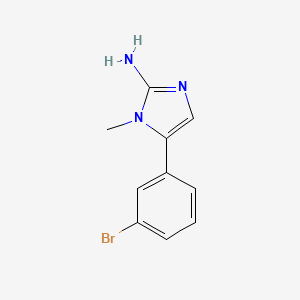
![2-[(Phenylcarbamothioyl)amino]benzamide](/img/structure/B12446207.png)
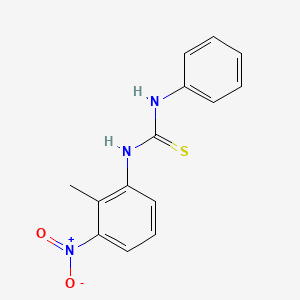
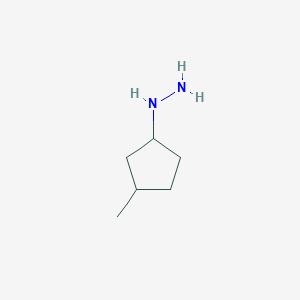
![N-{[4-(acetylamino)phenyl]carbamothioyl}-3,5-dimethoxybenzamide](/img/structure/B12446214.png)
![2-Iodo-N-(4-{9-[4-(2-iodobenzamido)phenyl]fluoren-9-YL}phenyl)benzamide](/img/structure/B12446221.png)
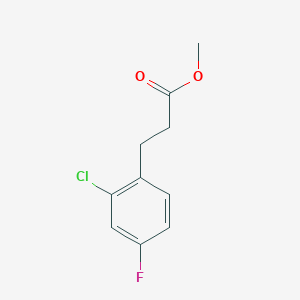
![10-acetyl-11-(anthracen-9-yl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B12446229.png)
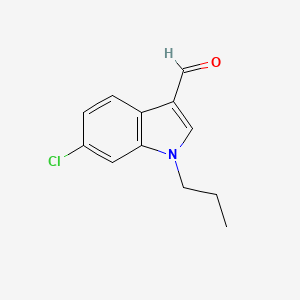

![7-Difluoromethyl-3-(2-hydroxyethyl)-2-methyl-3H-imidazo-[4,5-b]-pyridin-5(4H)-one](/img/structure/B12446259.png)
